1,3,8-Trihydroxynaphthalene

Fungal melanin biosynthesis Substrate specificity Short-chain dehydrogenase/reductase

1,3,8-Trihydroxynaphthalene (1,3,8-THN; naphthalene-1,3,8-triol; CAS 7124-49-4; molecular formula C₁₀H₈O₃; MW 176.17 g/mol) is a naphthalenetriol belonging to the naphthol class of organic compounds. It is the endogenous substrate of trihydroxynaphthalene reductase (3HNR; EC 1.1.1.252), a short-chain dehydrogenase/reductase that catalyzes the NADPH-dependent reduction of 1,3,8-THN to vermelone in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway of pathogenic fungi.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 7124-49-4
Cat. No. B1218226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,8-Trihydroxynaphthalene
CAS7124-49-4
Synonyms1,3,8-trihydroxynaphthalene
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2C(=C1)O)O)O
InChIInChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H
InChIKeyUSWUTUCXLQBQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,8-Trihydroxynaphthalene (CAS 7124-49-4): Chemical Identity and Fungal Melanin Pathway Role for Procurement Decisions


1,3,8-Trihydroxynaphthalene (1,3,8-THN; naphthalene-1,3,8-triol; CAS 7124-49-4; molecular formula C₁₀H₈O₃; MW 176.17 g/mol) is a naphthalenetriol belonging to the naphthol class of organic compounds [1]. It is the endogenous substrate of trihydroxynaphthalene reductase (3HNR; EC 1.1.1.252), a short-chain dehydrogenase/reductase that catalyzes the NADPH-dependent reduction of 1,3,8-THN to vermelone in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway of pathogenic fungi [2]. This pathway is essential for appressorium-mediated host penetration in Magnaporthe grisea (rice blast) and other phytopathogens, making 3HNR the biochemical target of three commercial agricultural fungicides: tricyclazole, pyroquilon, and phthalide [3]. Unlike its upstream analog 1,3,6,8-tetrahydroxynaphthalene (T4HN), 1,3,8-THN exists in aqueous solution as an equilibrium mixture of the parent phenol and a keto-tautomer—a property that directly affects substrate recognition, enzyme kinetics, and experimental handling [4].

Why 1,3,8-Trihydroxynaphthalene Cannot Be Replaced by 1,3,6,8-Tetrahydroxynaphthalene or Other Naphthol Intermediates in Melanin-Targeted Research


The DHN melanin pathway contains two structurally homologous but functionally divergent naphthol reductases—3HNR and T4HNR—that share only 46% amino acid identity yet exhibit a 1,300-fold difference in substrate specificity [1]. 1,3,8-THN is the preferred substrate of 3HNR (4.2-fold over T4HN), whereas T4HNR prefers T4HN by a factor of 310, meaning that substituting one naphthol intermediate for another produces quantitatively distinct reduction kinetics and inhibitor response profiles [1]. Moreover, 1,3,8-THN carries a unique keto–enol tautomeric equilibrium in aqueous buffer that is absent in T4HN, altering its solution-state behavior and recognition by the reductase active site [2]. Critically, 1,3,8-THN is the step at which tricyclazole exerts uncompetitive inhibition (Kd ≈ 8.5 μM for 3HNR), whereas T4HNR exhibits a 200-fold larger Kᵢ for the same fungicide, confirming that 3HNR—and therefore its cognate substrate 1,3,8-THN—is the primary physiological target of commercial melanin biosynthesis inhibitors [3]. Generic substitution with a different pathway intermediate would thus invalidate kinetic comparisons, inhibitor screening campaigns, and structure-based drug design efforts built around the 3HNR active site.

Quantitative Differentiation Evidence for 1,3,8-Trihydroxynaphthalene Relative to Closest Structural Analogs


Substrate Preference: 3HNR Discriminates 1,3,8-THN from 1,3,6,8-THN by a Factor of 4.2, While the Paralogous Reductase Shows a 310-Fold Inverse Preference

In direct head-to-head substrate competition experiments using purified recombinant enzymes from Magnaporthe grisea, trihydroxynaphthalene reductase (3HNR) prefers its cognate substrate 1,3,8-trihydroxynaphthalene (3HN) over 1,3,6,8-tetrahydroxynaphthalene (4HN) by a factor of 4.2. In striking contrast, the paralogous tetrahydroxynaphthalene reductase (T4HNR/4HNR) prefers 4HN over 3HN by a factor of 310, yielding a 1,300-fold net divergence in substrate specificity between the two enzymes [1]. This orthogonal preference was corroborated by structural modeling: docking 3HN and 4HN onto the 4HNR–NADPH–pyroquilon complex revealed that the C-terminal carboxyl group of Ile282 forms a favorable hydrogen bond with the C6 hydroxyl of 4HN but an unfavorable interaction with the C6 CH group of 3HN, explaining the 300-fold kinetic preference at atomic resolution [2].

Fungal melanin biosynthesis Substrate specificity Short-chain dehydrogenase/reductase

Fungicide Target Engagement: Tricyclazole Binds 3HNR with 200-Fold Tighter Affinity Than T4HNR, Making 1,3,8-THN the Definitive Substrate for Inhibitor Studies

Tetrahydroxynaphthalene reductase (T4HNR) exhibits a 200-fold larger Kᵢ for the commercial rice blast fungicide tricyclazole compared with trihydroxynaphthalene reductase (3HNR), establishing 3HNR as the primary physiological target of the fungicide [1]. The Kd of tricyclazole for the 3HNR–NADP(H) complex has been measured at 8.5 μM [2]. Furthermore, tricyclazole displays distinct inhibition modalities depending on the substrate: it acts as a noncompetitive inhibitor with respect to 1,3,6,8-THN but as an uncompetitive inhibitor with respect to 1,3,8-THN in cell-free extracts of Pyricularia oryzae [3]. At the cellular level, tricyclazole at 1 μg/mL primarily inhibits the reduction of 1,3,8-THN to vermelone, causing accumulation of the upstream metabolites scytalone, 2-hydroxyjuglone, and 3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone [4].

Fungicide target engagement Tricyclazole Enzyme inhibition kinetics

Unique Tautomeric Equilibrium: 1,3,8-THN Exists as a Phenol–Keto Tautomer Mixture in Aqueous Buffer, Whereas 1,3,6,8-THN Does Not—Impacting Enzyme Recognition and Assay Design

¹H and ¹³C NMR studies demonstrate that in aqueous buffer at physiologically relevant pH, 1,3,8-trihydroxynaphthalene (T3HN) exists as an equilibrium mixture of the parent phenol form and a keto-tautomer, a property not observed for its closest analog 1,3,6,8-tetrahydroxynaphthalene (T4HN) [1]. Density functional theory (DFT) calculations at multiple theory levels (B3LYP/6-31+G(d,p) with PCM continuum solvation) confirm that several tautomeric forms and their rotamers are energetically accessible, with the relative stability order depending on the solvent dielectric [2]. Experimental validation using water–acetone mixtures as reference established that the best agreement between computed and observed tautomer populations is achieved when the continuum solvation model employs the united atom topological cavity (UAKS) [2]. This tautomeric behavior means that 1,3,8-THN in solution presents a mixture of chemical species to the 3HNR active site, complicating straightforward Michaelis–Menten analysis relative to T4HN, which maintains a single dominant tautomeric form.

Tautomerism NMR spectroscopy Substrate recognition

Oxidative Instability in Aerated Solutions: 1,3,8-THN Requires the Artificial Substrate DDBO for Reproducible In Vitro Assays—a Critical Procurement and Handling Consideration

1,3,8-Trihydroxynaphthalene is the physiological substrate of 3HNR; however, it is not stable in aerated solutions and is therefore inappropriate for routine in vitro enzymatic assays without strict anaerobic handling [1]. This instability has driven the development and widespread adoption of the artificial substrate 2,3-dihydro-2,5-dihydroxy-4H-benzopyran-4-one (DDBO), whose oxidation by 3HNR has been kinetically characterized with an equilibrium constant K_eq = 96 ± 25 at pH 8, indicating near-complete conversion to the oxidized form DBO under standard assay conditions [1]. In contrast, the upstream intermediate 1,3,6,8-THN does not exhibit the same degree of aerobic lability in published protocols, and the downstream intermediate 1,8-dihydroxynaphthalene is sufficiently stable to serve as the terminal melanin precursor that can be polymerized by laccase [2].

Oxidative stability In vitro assay development Artificial substrate DDBO

Tricyclazole Blockade Specificity: 1 μg/mL Tricyclazole Preferentially Inhibits 1,3,8-THN → Vermelone Reduction While Sparing the Parallel T4HN → Scytalone Step, Defining a Bottleneck Unique to This Substrate

In Verticillium dahliae cell-free systems and whole-cell studies, tricyclazole at 1 μg/mL primarily inhibits the NADPH-dependent reduction of 1,3,8-trihydroxynaphthalene to vermelone, resulting in the enhanced accumulation of scytalone, 2-hydroxyjuglone, and 3,4-dihydro-4,8-dihydroxy-1(2H)-naphthalenone as shunt metabolites [1]. At 10 μg/mL, tricyclazole further suppresses the parallel reduction of 1,3,6,8-THN to scytalone, but the primary blockade at the 1,3,8-THN → vermelone step remains the dominant effect at low inhibitor concentrations [1]. In Pyricularia oryzae, tricyclazole inhibits melanin synthesis at concentrations less than 0.01 μg/mL, with the primary site of inhibition mapped between scytalone and vermelone—i.e., precisely at the 1,3,8-THN reduction step [2]. This differential sensitivity is not observed with the upstream T4HN → scytalone conversion, which requires higher tricyclazole concentrations for comparable inhibition.

Melanin biosynthesis inhibition Metabolic bottleneck Shunt metabolite accumulation

Crystal Structure-Guided Inhibitor Design: The 3HNR–NADPH–Tricyclazole Ternary Complex at 1.7 Å Resolution Provides an Atomic Blueprint That Depends on the 1,3,8-THN Binding Mode

The crystal structure of 3HNR from Magnaporthe grisea in ternary complex with NADPH and tricyclazole has been determined at 1.7 Å resolution, revealing a Ser-Tyr-Lys catalytic triad and a flexible lid motif that controls substrate access to the active site [1]. A subsequent structure of the apo-enzyme and the binary complex with NADPH at 2.8 Å resolution demonstrated that the flexible lid undergoes a conformational rearrangement upon cofactor binding [2]. Critically, the structural basis for the 300-fold substrate preference of T4HNR for 4HN over 3HN was elucidated by modeling both substrates into the 4HNR–NADPH–pyroquilon complex at 1.5 Å resolution, revealing that the C-terminal Ile282 carboxyl group discriminates between the C6 hydroxyl (4HN) and C6 CH (3HN) groups through differential hydrogen bonding [3]. These structural data sets collectively provide a high-resolution platform for rational inhibitor design that is explicitly parameterized around the 1,3,8-THN scaffold; attempts to use alternative naphthol scaffolds would require re-solving the co-crystal structures due to the documented differences in binding geometry.

Structure-based drug design X-ray crystallography Fungicide discovery

High-Value Application Scenarios for 1,3,8-Trihydroxynaphthalene Based on Verified Differentiation Evidence


Fungicide Discovery: Structure-Based Design and High-Throughput Screening Against 3HNR

1,3,8-THN is the irreplaceable substrate for screening campaigns targeting trihydroxynaphthalene reductase (3HNR), the validated target of the commercial rice blast fungicides tricyclazole, pyroquilon, and phthalide. The 200-fold tighter tricyclazole Kᵢ for 3HNR versus T4HNR [1], combined with the availability of the 1.7 Å 3HNR–NADPH–tricyclazole co-crystal structure [2], makes 1,3,8-THN the only substrate that yields inhibitor potency data directly translatable to the physiological target. Novel β-nitrostyrene inhibitors designed against the 3HNR active site have achieved IC₅₀ values as low as 0.29 μM against the purified enzyme and EC₅₀ = 9.5 ppm in whole-organism M. grisea assays , demonstrating that 1,3,8-THN-based screening campaigns can deliver compounds with both enzymatic and in vivo efficacy.

Fungicide Resistance Monitoring and Mode-of-Action Deconvolution

Because tricyclazole exerts uncompetitive inhibition specifically with respect to 1,3,8-THN (but noncompetitive inhibition with respect to T4HN) [1], resistance monitoring programs must use 1,3,8-THN as the substrate to correctly identify shifts in inhibitor potency that arise from mutations in the 3HNR active site. The differential inhibition sensitivity—with the 1,3,8-THN → vermelone step blocked at 1 μg/mL tricyclazole versus ≥10 μg/mL required for the T4HN → scytalone step in V. dahliae [2]—provides a built-in specificity control: loss of inhibition at low tricyclazole concentrations with 1,3,8-THN but not with T4HN is diagnostic of 3HNR target-site resistance.

Fungal Melanin Pathway Engineering and Natural Product Biosynthesis

1,3,8-THN serves as a branch-point intermediate in fungal polyketide metabolism: its radical coupling by laccase yields the immunosuppressive dalesconols A–C, whose (−)-enantiomeric excess (~67% e.e.) depends on the dominance of particular naphthol dimer conformers that are ligands of the coupling enzyme [1]. This unique reactivity, which is not exhibited by T4HN or 1,8-DHN in the same laccase system, positions 1,3,8-THN as a specific precursor for the chemoenzymatic synthesis of axially chiral naphthol dimers and for biosynthetic pathway engineering aimed at producing novel DHN-derived polyketides.

Enzymology of Short-Chain Dehydrogenase/Reductase Substrate Recognition

The 1,300-fold substrate specificity divergence between 3HNR and T4HNR—with 3HNR preferring 1,3,8-THN by a factor of 4.2 and T4HNR preferring T4HN by a factor of 310 [1]—makes the 1,3,8-THN/3HNR pair a model system for studying the structural determinants of substrate discrimination in the short-chain dehydrogenase/reductase (SDR) superfamily. The unique keto–enol tautomerism of 1,3,8-THN in aqueous solution [2] adds an additional dimension: it allows researchers to investigate how enzyme active sites recognize and stabilize specific tautomeric forms, a question of broad relevance to SDR enzymology. Procurement of 1,3,8-THN with certified purity and tautomeric composition data is essential for these fundamental mechanistic studies.

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